N-Cyclopropyl-4-iodo-3-methoxybenzamide
Description
N-Cyclopropyl-4-iodo-3-methoxybenzamide is a benzamide derivative featuring a cyclopropylamine substituent, an iodine atom at the para position, and a methoxy group at the meta position of the benzene ring.
Properties
IUPAC Name |
N-cyclopropyl-4-iodo-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIDDYYSHZPYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-4-iodo-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3-methoxybenzoic acid and cyclopropylamine.
Activation: The carboxylic acid group of 4-iodo-3-methoxybenzoic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The activated acid is then reacted with cyclopropylamine to form this compound under mild conditions, typically in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Cyclopropyl-4-iodo-3-methoxybenzamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding amines or alcohols.
Coupling Products: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry: N-Cyclopropyl-4-iodo-3-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-iodo-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties by affecting its solubility and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The iodine atom in this compound significantly increases its lipophilicity (logP ~3.5 estimated) compared to analogs like N-(3-methoxy-4-pyridinyl)phenyl sulfonamides (logP ~2.1–2.8) . This property may enhance membrane permeability but reduce aqueous solubility.
- Cyclopropyl groups, as seen in the target compound and V026-2191 , improve metabolic stability by resisting cytochrome P450-mediated oxidation.
Bioactivity Trends :
- Sulfonamide vs. Benzamide Cores : Sulfonamide derivatives (e.g., 4-methyl-N-(4-pyridinyl)benzenesulfonamide) often exhibit stronger hydrogen-bonding capacity, favoring protein target engagement . In contrast, benzamides like the target compound may prioritize hydrophobic interactions.
- Heterocyclic Additions : Compounds with pyrazole or pyridine rings (e.g., V026-2191) show enhanced CNS activity due to improved blood-brain barrier penetration , whereas iodine-substituted benzamides may localize in peripheral tissues.
Synthetic Accessibility :
- The iodination step in this compound’s synthesis likely requires specialized conditions (e.g., NIS/AgOTf), contrasting with simpler methoxylation or sulfonylation reactions used in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
